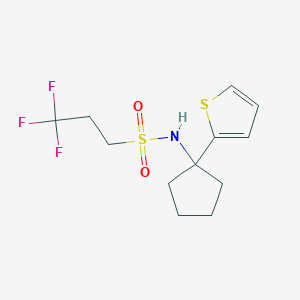

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to modulate the activity of the Janus kinase family of enzymes. In

Applications De Recherche Scientifique

1. Catalysis and Synthesis

Sulfonamides like 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide have been explored for their role in catalysis and synthesis. Haskins and Knight (2002) demonstrated that triflic acid can induce cyclisation of homoallylic sulfonamides to form pyrrolidines, a key process in the formation of polycyclic systems (Haskins & Knight, 2002). Additionally, Moskalik and Astakhova (2022) highlighted the wide use of triflamides (a category of sulfonamides) in organic reactions due to their NH-acidity and catalytic properties, useful in cycloaddition and Friedel–Crafts reactions (Moskalik & Astakhova, 2022).

2. Organic Chemistry Applications

Rao et al. (2009) discussed the use of ytterbium(III) triflate for the amination of cyclopropylpropynols with sulfonamides, revealing their utility in organic chemistry, particularly in synthesizing conjugated enynes (Rao et al., 2009). Chini et al. (1994) also highlighted the role of lanthanide(III) triflates in catalyzing the aminolysis of epoxides, further emphasizing the importance of such compounds in organic synthesis (Chini et al., 1994).

3. Antimicrobial Properties

Fadda et al. (2016) explored the antimicrobial and antifungal activities of certain sulfonate derivatives, indicating the potential of sulfonamide compounds in medical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

4. Organocatalysis

Wang et al. (2009) discussed the use of 4-trifluoromethanesulfonamidyl prolinol ether as a catalyst in Michael addition reactions, showcasing its effectiveness in synthesizing organic compounds with high yield and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).

5. Fuel Cell Applications

Kim, Robertson, and Guiver (2008) highlighted the synthesis of sulfonated poly(arylene ether sulfone)s for fuel cell applications, demonstrating the versatility of sulfonamide-based compounds in energy technologies (Kim, Robertson, & Guiver, 2008).

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHPJRGQTKIZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B2590140.png)

![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)